Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . This compound is known for its use as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . It is a 4-aryl piperidine derivative, which makes it a valuable building block in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
It is noted that similar compounds are used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their function or degradation . The exact interaction and resulting changes would depend on the specific target protein and the context within the cell.
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. In the case of PROTACs, the ubiquitin-proteasome system is involved, which is a pathway responsible for protein degradation and turnover .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target protein. In the case of PROTACs, the result is typically the degradation of the target protein, which can lead to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the efficacy of PROTACs can be influenced by the expression levels of the target protein and the E3 ligase .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of targeted protein degradation. It interacts with various enzymes and proteins, facilitating the formation of ternary complexes that lead to the ubiquitination and subsequent degradation of target proteins . The compound’s hydroxyl and piperidine groups are crucial for its binding interactions with biomolecules, enhancing its efficacy in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with target proteins leads to their degradation, thereby altering cellular pathways and functions . This can result in changes in cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with target proteins and enzymes. It acts as a linker in PROTACs, facilitating the recruitment of E3 ubiquitin ligases to the target protein. This interaction leads to the ubiquitination and degradation of the target protein by the proteasome . The compound’s structure, particularly the hydroxyl and piperidine groups, is essential for its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular pathways and functions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively induces the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential organ damage. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways can influence its bioavailability and efficacy, making it essential to understand these processes for effective drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its role in targeted protein degradation and other biochemical processes.
Preparation Methods
The synthesis of tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate with 2-(hydroxymethyl)benzaldehyde under specific reaction conditions . The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield an aldehyde, while reduction with NaBH4 would yield an alcohol.
Scientific Research Applications
Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: It is explored for its potential in drug development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is unique due to its specific structure and functionality as a semi-flexible linker. Similar compounds include:
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another 4-aryl piperidine used in PROTAC® development.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a linker in targeted protein degradation.
Tert-butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another variant used in similar applications.
These compounds share similar applications but differ in their specific structural features, which can influence their effectiveness and suitability for different PROTAC® designs.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-10-8-17(21,9-11-18)14-7-5-4-6-13(14)12-19/h4-7,19,21H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFEDFYOIPSLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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